molecular formula C10H14FNO B8137722 1-(3-Ethoxy-5-fluorophenyl)ethanamine

1-(3-Ethoxy-5-fluorophenyl)ethanamine

Cat. No.: B8137722
M. Wt: 183.22 g/mol
InChI Key: ZBICCIZHLQCGOR-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-5-fluorophenyl)ethanamine is an organic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxy-5-fluorophenyl)ethanamine can be synthesized through several methods. One common approach involves the ethylation of 3-fluoroacetophenone followed by reductive amination. The process typically includes:

    Step 1: Ethylation of 3-fluoroacetophenone using ethyl bromide in the presence of a base such as potassium carbonate.

    Step 2: Reduction of the resulting 1-(3-ethoxy-5-fluorophenyl)ethanone using a reducing agent like sodium borohydride.

    Step 3: Reductive amination of the intermediate with ammonia or an amine source in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxy-5-fluorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or fluoro groups with other functional groups using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 1-(3-Ethoxy-5-fluorophenyl)ethanone.

    Reduction: 1-(3-Ethoxy-5-fluorophenyl)ethanol.

    Substitution: 1-(3-Methoxy-5-fluorophenyl)ethanamine.

Scientific Research Applications

1-(3-Ethoxy-5-fluorophenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Ethoxy-5-fluorophenyl)ethanamine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The ethoxy and fluoro groups can influence the compound’s binding affinity and selectivity, affecting the overall biological activity.

Comparison with Similar Compounds

    1-(3-Fluorophenyl)ethanamine: Lacks the ethoxy group, which may result in different chemical and biological properties.

    1-(3,5-Difluorophenyl)ethanamine: Contains an additional fluorine atom, potentially altering its reactivity and interactions.

    1-(3-Ethoxyphenyl)ethanamine: Lacks the fluorine atom, which can affect its electronic properties and reactivity.

Properties

IUPAC Name

1-(3-ethoxy-5-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-13-10-5-8(7(2)12)4-9(11)6-10/h4-7H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBICCIZHLQCGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(C)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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